![molecular formula C11H19ClSi B1141670 (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane CAS No. 120543-78-4](/img/structure/B1141670.png)
(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane
Overview
Description
Synthesis Analysis
The synthesis of (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane and related compounds often involves ring-opening metathesis polymerization (ROMP) using specific catalysts such as molybdenum-based catalysts. This process allows for the incorporation of silicon and chlorine into the unsaturated polymer backbone, providing unique physical and chemical properties (Karabulut et al., 2009).
Molecular Structure Analysis
The molecular structure of (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane and its derivatives has been studied using various analytical techniques. X-ray diffraction methods have been employed to resolve the crystal and molecular structures of related bicyclic compounds, providing insights into their spatial arrangement and confirming the presence of specific functional groups and stereochemistry (Keller et al., 1995).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including hydrosilylation, which is a key step in modifying the compound's functional groups and enhancing its reactivity and application potential. The introduction of silicon and chlorine atoms into the compound's structure significantly affects its reactivity and the types of reactions it can undergo, including polymerizations and cross-coupling reactions.
Physical Properties Analysis
The physical properties of (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane and its polymers, such as thermal stability and solubility, have been characterized using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These studies provide valuable information for understanding the material's behavior under different thermal conditions and its potential applications in various industries (Karabulut et al., 2009).
Scientific Research Applications
In Medicinal Chemistry and Drug Research
Norbornane compounds, which include structures similar to (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane, have been extensively studied in pharmaceutical research. These compounds are valued for their unique molecular shape and the sterically fixed position of their substituents, making them suitable test molecules for studying structure-activity relationships. Their voluminous, bicyclic carbon skeletons have garnered interest not just for their medicinal applications but also for their role as models in drug research, showcasing their potential in the development of new therapeutic agents (Buchbauer & Pauzenberger, 1991). This research underlines the significance of such compounds in contributing to the understanding and development of drugs targeting various diseases, suggesting similar potential applications for (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane in medicinal chemistry.
Future Directions
properties
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-chloro-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClSi/c1-13(2,12)6-5-11-8-9-3-4-10(11)7-9/h3-4,9-11H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEKKYNQUHJSEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC1CC2CC1C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane | |
CAS RN |
120543-78-4 | |
| Record name | 5-Norbornen-2-yl(ethyl)chlorodimethylsilane, mixture of endo and exo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


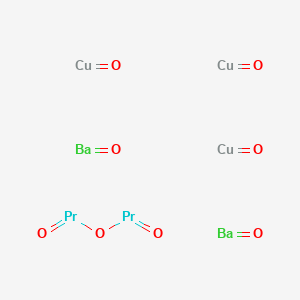
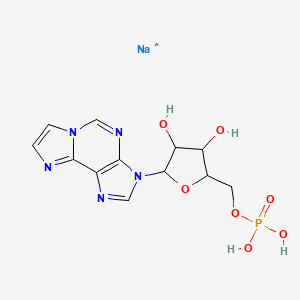
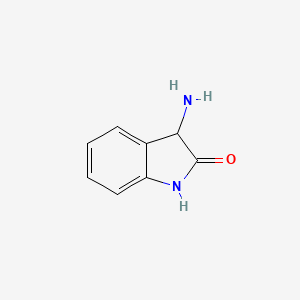
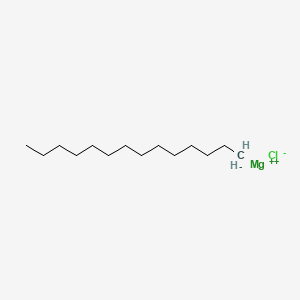
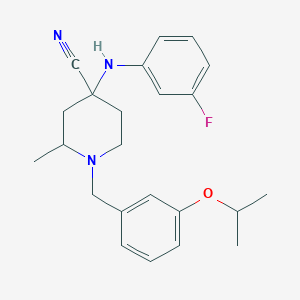
![3,3-Difluoro-8-azabicyclo[3.2.1]octane](/img/structure/B1141603.png)
![7-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141609.png)